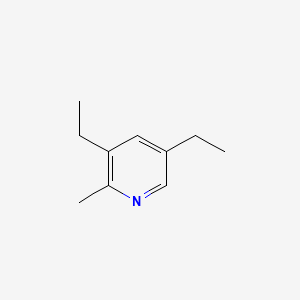
3,5-Diethyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl-2-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes two ethyl groups and one methyl group attached to the pyridine ring. Its molecular formula is C10H15N, and it has a molecular weight of 149.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-2-methylpyridine can be achieved through various methods. One common approach involves the alkylation of 2-methylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of ethyl halides to introduce the ethyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow system using a packed column with a suitable catalyst can facilitate the alkylation process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Diethyl-2-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, polymers, and fine chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Diethyl-2-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine: Lacks the ethyl groups present in 3,5-Diethyl-2-methylpyridine.
3,5-Dimethylpyridine: Contains two methyl groups instead of ethyl groups.
2,6-Diethylpyridine: Has ethyl groups at different positions on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .
Eigenschaften
CAS-Nummer |
56057-94-4 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
3,5-diethyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-10(5-2)8(3)11-7-9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
WASCMEVCLVQFDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


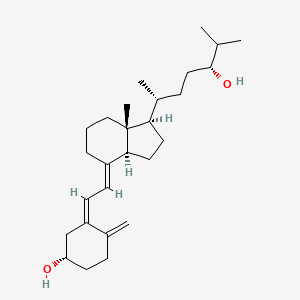
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)

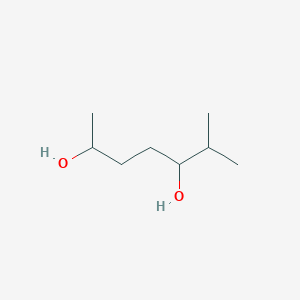
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
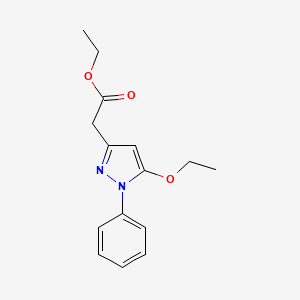
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)

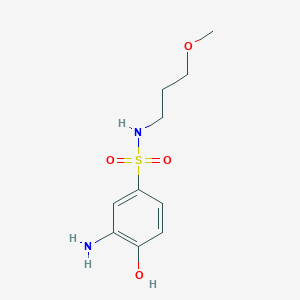
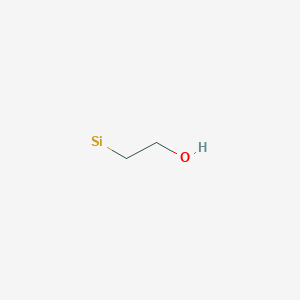
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
